molecular formula C9H8ClNO2 B6279418 1-chloro-3-(2-nitroprop-1-en-1-yl)benzene CAS No. 19394-34-4

1-chloro-3-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B6279418
CAS No.: 19394-34-4
M. Wt: 197.6
InChI Key:
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Description

1-Chloro-3-(2-nitroprop-1-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 2-nitroprop-1-en-1-yl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-nitroprop-1-en-1-yl)benzene can be synthesized through several methods, including:

  • Nitration Reaction: Starting with 1-chloro-3-ethylbenzene, the compound undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group.

  • Halogenation: Chlorination of 3-(2-nitroprop-1-en-1-yl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale nitration and chlorination reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron filings and hydrochloric acid.

  • Substitution: Nucleophiles such as sodium hydroxide or ammonia are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, carboxylic acids.

  • Reduction Products: Amines.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

1-Chloro-3-(2-nitroprop-1-en-1-yl)benzene is utilized in several scientific research areas:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is investigated for its potential pharmacological properties, including its use in the treatment of various diseases.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-chloro-3-(2-nitroprop-1-en-1-yl)benzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses.

Comparison with Similar Compounds

1-Chloro-3-(2-nitroprop-1-en-1-yl)benzene is compared with similar compounds such as:

  • 1-chloro-4-(3-diazoprop-1-en-2-yl)benzene: Similar structure but different functional groups.

  • 3-bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene: Contains additional bromine and sulfur atoms, altering its chemical properties.

Uniqueness: The presence of both a nitro group and a chlorine atom on the benzene ring makes this compound unique, providing it with distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

19394-34-4

Molecular Formula

C9H8ClNO2

Molecular Weight

197.6

Purity

90

Origin of Product

United States

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